Chromen-2-one, 3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-
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Overview
Description
3-{[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a chromen-2-one core, which is a common scaffold in many bioactive molecules, and a piperazine moiety substituted with a 2,4-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE typically involves multiple steps, including the formation of the chromen-2-one core and the subsequent attachment of the piperazine moiety. One common method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst to form the chromen-2-one core . The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine is reacted with a suitable electrophile, such as a halogenated derivative of the chromen-2-one .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen-2-one core can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-{[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-{[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperazine moiety can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 3-{[4-(2,4-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}-2H-CHROMEN-2-ONE is unique due to the presence of the 2,4-dimethylphenyl group on the piperazine moiety. This structural feature can influence the compound’s physicochemical properties, such as solubility and stability, as well as its biological activity and selectivity for specific targets.
Properties
Molecular Formula |
C22H22N2O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-15-7-8-19(16(2)13-15)23-9-11-24(12-10-23)21(25)18-14-17-5-3-4-6-20(17)27-22(18)26/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
OJLCLORJAJXHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
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